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Compound of Interest

Compound Name: 2,2-Dimethylhex-4-ynal

CAS No.: 950206-13-0

Cat. No.: B1459540 Get Quote

Executive Summary & Mechanism of Action
2,2-Dimethylhex-4-ynal represents a class of "sterically shielded" aldehydes. Its primary utility

lies in its dual-functionality:

Non-Enolizable Aldehyde: The gem-dimethyl group at C2 prevents enolate formation (no

-protons), rendering the molecule resistant to self-aldol condensation and racemization.

Bioorthogonal Alkyne Handle: The internal alkyne (C4-C5) serves as a latent site for

metabolic activation (e.g., P450 oxidation) or chemical derivatization.

Core Advantage: Unlike linear analogs (e.g., Hexanal), 2,2-Dimethylhex-4-ynal exhibits

superior chemical stability in basic media while retaining electrophilic reactivity toward specific

nucleophiles (amines/thiols), making it an ideal probe for targeted Schiff base formation without

polymerization side-reactions.

Comparative Analysis: Stability & Reactivity
The table below compares 2,2-Dimethylhex-4-ynal against standard aldehyde benchmarks to

contextualize its in vitro performance.
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Critical In Vitro Assays & Protocols
Assay A: Electrophilic Reactivity (Schiff Base Formation
Kinetics)
Objective: To quantify the rate at which 2,2-Dimethylhex-4-ynal conjugates with primary

amines (e.g., lysine residues), validating its use as a covalent modifier. Rationale: The gem-

dimethyl group imposes steric bulk. This assay proves that the aldehyde is still accessible

despite this hindrance.

Protocol:

Reagents: Prepare a 10 mM stock of 2,2-Dimethylhex-4-ynal in DMSO. Prepare a 10 mM

stock of N-
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-acetyl-lysine (model nucleophile) in phosphate buffer (pH 7.4).

Reaction: Mix aldehyde and lysine stocks at a 1:1 molar ratio in a quartz cuvette or HPLC

vial. Final concentration: 1 mM.

Monitoring:

Method: UV-Vis Spectrophotometry or LC-MS.

Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

Detection: Monitor the disappearance of the aldehyde peak (approx. 280-290 nm for

carbonyl n-

*) and appearance of the imine (Schiff base) peak (shifted to ~230-250 nm).

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

).

Expected Result: 2,2-Dimethylhex-4-ynal should show a

significantly lower than Hexanal but comparable to Pivalaldehyde, confirming controlled
reactivity.

Assay B: Metabolic Stability (ALDH Substrate
Specificity)
Objective: Determine if the compound is a substrate for Aldehyde Dehydrogenase (ALDH),

which clears aldehydes in biological systems. Rationale:

-substitution often blocks ALDH activity. If the compound is not oxidized, it may have a longer
half-life or potential toxicity.

Protocol:

System: Recombinant Human ALDH1A1 or Liver S9 fraction.
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Cofactor: NAD+ (Nicotinamide adenine dinucleotide), 1 mM.

Incubation:

Mix 100 µM 2,2-Dimethylhex-4-ynal with ALDH enzyme (10-50 units) and NAD+ in

pyrophosphate buffer (pH 8.0).

Incubate at 37°C.

Readout:

Fluorometric: Monitor NADH production continuously (Ex: 340 nm, Em: 460 nm).

Control: Run parallel with Propionaldehyde (Positive Control) and Disulfiram (Inhibitor).

Interpretation:

Rapid NADH increase: The compound is an ALDH substrate (oxidized to carboxylic acid).

No/Slow NADH increase: The gem-dimethyl group blocks the enzyme active site

(metabolically stable).

Assay C: Chemical Purity & Identity Verification (GC-MS)
Objective: Validate the integrity of the alkyne and aldehyde groups, ensuring no oxidation to

acid or reduction to alcohol has occurred during storage. Rationale: Aldehydes are prone to air

oxidation (forming 2,2-dimethylhex-4-ynoic acid).

Protocol:

Sample Prep: Dilute 1 µL of neat oil into 1 mL Dichloromethane (DCM).

Instrument: GC-MS (e.g., Agilent 7890/5977).

Column: HP-5ms or DB-Wax (30m x 0.25mm).

Method:

Injector: 250°C, Split 20:1.
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Oven: 40°C (hold 2 min)

10°C/min

250°C.

Validation Criteria:

Retention Time: Distinct from the alcohol precursor (2,2-dimethylhex-4-yn-1-ol).

Mass Spectrum: Look for molecular ion

(approx. m/z 124) and characteristic

-cleavage fragment (loss of CHO).

Purity Threshold: >95% area integration.

Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for 2,2-Dimethylhex-4-ynal,
highlighting how its structural features dictate its assay performance.
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Figure 1: Structure-Activity Relationship (SAR) map showing how the gem-dimethyl and alkyne

groups dictate the stability and assay outcomes of 2,2-Dimethylhex-4-ynal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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